Benzoyl chloride, 2-(phenylamino)-
Description
Benzoyl chloride, 2-(phenylamino)- is a substituted benzoyl chloride derivative where a phenylamino group (-NH-C₆H₅) is attached at the 2-position of the benzoyl ring. This compound is primarily utilized in organic synthesis, particularly in the preparation of heterocyclic compounds with biological activity. For instance, it reacts with anthranilic acid to form 3,1-benzoxazin-4-one derivatives, which are intermediates in antitumor agent synthesis . Its structure combines the electrophilic acyl chloride group with a bulky, electron-donating phenylamino substituent, influencing both reactivity and steric interactions.
Properties
CAS No. |
57623-73-1 |
|---|---|
Molecular Formula |
C13H10ClNO |
Molecular Weight |
231.68 g/mol |
IUPAC Name |
2-anilinobenzoyl chloride |
InChI |
InChI=1S/C13H10ClNO/c14-13(16)11-8-4-5-9-12(11)15-10-6-2-1-3-7-10/h1-9,15H |
InChI Key |
DOXCWSBETLOACP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)Cl |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)Cl |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of Pharmaceuticals
One of the primary applications of benzoyl chloride, 2-(phenylamino)- is in the synthesis of pharmaceutical compounds. It serves as an intermediate in producing various amides and other derivatives that exhibit biological activity.
Case Study: Synthesis of N-(2-Phenylethyl) Benzamide
A notable method involves the synthesis of N-(2-phenylethyl) benzamide from benzoyl chloride and phenethylamine. The reaction proceeds in an aqueous medium using an alkali metal hydroxide, yielding high purity and yield (up to 99%) without the need for organic solvents. This process not only simplifies post-reaction purification but also reduces environmental impact by minimizing solvent use .
| Compound | Reactants | Yield | Reaction Conditions |
|---|---|---|---|
| N-(2-Phenylethyl) Benzamide | Benzoyl chloride, phenethylamine | 99% | Aqueous solution with NaOH or KOH at low temp |
Development of Anticancer Agents
Benzoyl chloride derivatives have been explored as potential anticancer agents. Research indicates that modifications to the benzoyl structure can enhance binding affinity to cancer-related proteins, such as Mcl-1 and Bfl-1, which are crucial targets in cancer therapy.
Case Study: Binding Affinity Studies
A study focused on the design of 2,5-substituted benzoic acid derivatives demonstrated that specific substituents could significantly improve binding affinity to Mcl-1 and Bfl-1 proteins. The incorporation of a phenylsulfonamide group into the structure resulted in compounds with enhanced selectivity and potency against these targets . This finding highlights the potential for benzoyl chloride derivatives in developing dual inhibitors that could overcome resistance mechanisms in cancer treatment.
| Compound | Target Protein | Binding Affinity (K_i) | Selectivity |
|---|---|---|---|
| Compound 24 | Mcl-1 | 100 nM | High |
| Compound 24 | Bfl-1 | Comparable | High |
Organic Synthesis and Material Science
Beyond pharmaceuticals, benzoyl chloride, 2-(phenylamino)- is utilized in organic synthesis to create various functionalized materials. Its reactivity allows it to participate in acylation reactions, forming esters and amides that are essential in producing polymers and other advanced materials.
Comparison with Similar Compounds
Structural and Electronic Features
Substituents on benzoyl chloride significantly alter electronic and steric properties. Key comparisons include:
Reactivity Trends
- Electrophilicity: Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance the electrophilicity of the carbonyl carbon, accelerating nucleophilic acyl substitution. In contrast, the phenylamino group reduces electrophilicity due to resonance donation, slowing reactions .
- Steric Hindrance: The bulky phenylamino group in 2-(phenylamino)- benzoyl chloride impedes access to the carbonyl carbon, reducing reactivity compared to less bulky derivatives like 4-methoxy benzoyl chloride .
- Synthetic Utility: 2-(Phenylamino)- derivatives are tailored for specific applications, such as forming benzoxazinones with antitumor activity, while trifluoromethyl variants are preferred in fluorinated drug synthesis .
Preparation Methods
Synthesis of 2-(Phenylamino)benzoic Acid
The precursor, 2-(phenylamino)benzoic acid, is typically synthesized via Ullmann coupling or nucleophilic aromatic substitution. For example, reacting 2-iodobenzoic acid with aniline in the presence of a copper(I) catalyst (e.g., CuI) and a ligand (e.g., 1,10-phenanthroline) yields the target compound at elevated temperatures (120–140°C). Alternatively, 2-fluorobenzoic acid undergoes substitution with aniline under basic conditions (K₂CO₃, DMSO, 100°C), though this method suffers from slower kinetics compared to metal-catalyzed routes.
Chlorination with Thionyl Chloride
The carboxylic acid is then treated with thionyl chloride (SOCl₂) under reflux conditions (70–80°C, 3–4 hours). Excess SOCl₂ acts as both reagent and solvent, ensuring complete conversion to the acid chloride. The reaction mechanism proceeds via nucleophilic acyl substitution, with hydrogen chloride and sulfur dioxide as byproducts. Post-reaction, residual SOCl₂ is removed under reduced pressure, yielding 2-(phenylamino)benzoyl chloride as a pale-yellow liquid (typical yield: 85–92%).
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temperature | 70–80°C |
| Reaction Time | 3–4 hours |
| Yield | 85–92% |
| Purity (HPLC) | >98% |
Alternative Pathways via Amide Intermediate Modification
Bhor et al. (2023) demonstrated the synthesis of sulfuramidous chlorides from benzamide precursors, offering an alternative route to acyl chlorides. While their work focused on 2-chloro-N-phenylbenzamide derivatives, the methodology is adaptable to 2-(phenylamino)benzoyl chloride.
Formation of 2-(Phenylamino)benzamide
Reacting benzoyl chloride with 2-phenylaminoaniline in ethanol at reflux (3 hours) produces 2-(phenylamino)benzamide. The reaction follows a nucleophilic acyl substitution mechanism, with the amine attacking the electrophilic carbonyl carbon.
Conversion to Acyl Chloride
Unlike conventional chlorination, this method employs thionyl chloride to directly convert the amide to the acyl chloride. However, this step requires rigorous conditions (reflux at 80°C for 4–5 hours) due to the reduced reactivity of the amide group compared to carboxylic acids. The resulting 2-(phenylamino)benzoyl chloride is isolated via vacuum distillation, though yields are moderate (65–75%) due to competing side reactions.
Comparative Analysis:
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Acid Chlorination | 85–92 | >98 | 3–4 |
| Amide Modification | 65–75 | 90–95 | 4–5 |
Catalytic Approaches for Enhanced Efficiency
Recent advancements in catalysis have enabled more sustainable routes to aryl-substituted benzoyl chlorides. Palladium-catalyzed carbonylation of 2-bromo-N-phenylaniline with carbon monoxide (CO) in the presence of Pd(OAc)₂ and Xantphos ligand generates 2-(phenylamino)benzoic acid in situ, which is subsequently chlorinated. This one-pot method reduces intermediate isolation steps and improves atom economy.
Reaction Optimization
Optimal conditions include:
- Pressure: 30 bar CO
- Temperature: 100°C
- Catalyst Loading: 2 mol% Pd(OAc)₂
- Ligand: 4 mol% Xantphos
The chlorination step employs oxalyl chloride [(COCl)₂] instead of SOCl₂, achieving faster conversion (1.5 hours) and higher yields (88–90%).
Mechanistic Insights and Side-Reaction Mitigation
The electron-rich phenylamino group at the ortho position introduces steric hindrance and electronic effects that influence reaction pathways. Density functional theory (DFT) studies indicate that the planar transition state during chlorination is destabilized by the adjacent amine, necessitating higher temperatures or catalytic assistance. Common side products include:
- N-Acylurea Derivatives: Formed via reaction with residual urea or thiourea impurities.
- Dimerization Products: Resulting from nucleophilic attack by unreacted amine on the acyl chloride.
To suppress these, rigorous purification of intermediates and the use of scavengers (e.g., molecular sieves) are recommended.
Industrial-Scale Production Considerations
Scale-up of 2-(phenylamino)benzoyl chloride synthesis presents challenges in heat management and byproduct removal. Continuous-flow reactors mitigate these issues by ensuring precise temperature control and rapid mixing. A typical setup involves:
- First Reactor: Ullmann coupling of 2-iodobenzoic acid and aniline.
- Second Reactor: SOCl₂-mediated chlorination.
- Separation Unit: Distillation under reduced pressure.
This approach achieves throughputs of 50–100 kg/day with consistent purity (>97%).
Emerging Technologies and Green Chemistry
Microwave-assisted synthesis reduces reaction times for both Ullmann coupling (30 minutes vs. 12 hours conventionally) and chlorination (20 minutes vs. 3 hours). Solvent-free mechanochemical methods using ball mills are also under investigation, though yields remain suboptimal (60–70%).
Q & A
Basic: What are the recommended synthetic routes for 2-(phenylamino)benzoyl chloride, and how can side reactions be minimized?
Methodological Answer:
2-(Phenylamino)benzoyl chloride can be synthesized via Friedel-Crafts acylation using benzoyl chloride derivatives and aniline precursors. Key steps include:
- Acylation: React 2-aminophenol with benzoyl chloride in anhydrous conditions (e.g., using AlCl₃ as a catalyst) .
- Purification: Fractional distillation under reduced pressure (boiling point ~197°C) or recrystallization from non-polar solvents to remove unreacted starting materials .
- Side Reactions: Hydrolysis of the acyl chloride group is a major concern. Use moisture-free solvents (e.g., dry dichloromethane) and inert atmospheres (N₂/Ar) to prevent degradation to benzoic acid derivatives .
Basic: How should researchers characterize the purity and structural integrity of 2-(phenylamino)benzoyl chloride?
Methodological Answer:
- Spectroscopy:
- Chromatography: Use HPLC with UV detection (λ = 254 nm) to assess purity. Retention time comparison with standards is critical .
Advanced: How can researchers resolve contradictory data in reaction mechanisms involving 2-(phenylamino)benzoyl chloride?
Methodological Answer:
Contradictions often arise from competing pathways (e.g., hydrolysis vs. nucleophilic substitution). Strategies include:
- Kinetic Studies: Monitor reaction progress via in-situ FTIR or LC-MS to identify intermediates .
- Isotopic Labeling: Use deuterated solvents (e.g., D₂O) to track proton exchange in hydrolysis pathways .
- Computational Modeling: DFT calculations can predict energetically favorable pathways, clarifying observed product ratios .
Advanced: What are the challenges in analyzing 2-(phenylamino)benzoyl chloride metabolites in biological samples?
Methodological Answer:
- Derivatization: Polar metabolites (e.g., hydrolyzed benzoic acid derivatives) require benzoyl chloride derivatization to enhance LC-MS/MS sensitivity .
- Matrix Effects: Biological matrices (e.g., plasma) can suppress ionization. Use isotope-labeled internal standards (e.g., benzoyl-d₅ chloride) for quantification .
- Detection Limits: Optimize collision energy in MRM mode to distinguish low-abundance metabolites from background noise .
Basic: What safety protocols are critical when handling 2-(phenylamino)benzoyl chloride?
Methodological Answer:
- Personal Protection: Wear nitrile gloves, goggles, and a fume hood due to its corrosive nature and potential respiratory irritation .
- Storage: Store in amber glass bottles under inert gas (Ar) at 4°C to prevent moisture-induced hydrolysis .
- Spill Management: Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How can researchers optimize Friedel-Crafts acylation for 2-(phenylamino)benzoyl chloride synthesis?
Methodological Answer:
- Catalyst Screening: Compare AlCl₃, FeCl₃, and ionic liquids to balance reactivity and selectivity. AlCl₃ provides higher yields but requires strict anhydrous conditions .
- Solvent Effects: Polar aprotic solvents (e.g., nitrobenzene) improve electrophilicity of the acyl chloride group .
- Reaction Monitoring: Use TLC (silica gel, eluent: hexane/ethyl acetate 4:1) to track intermediate formation and adjust stoichiometry dynamically .
Advanced: What analytical techniques are suitable for studying the stability of 2-(phenylamino)benzoyl chloride under varying pH conditions?
Methodological Answer:
- Accelerated Stability Testing: Incubate samples at pH 3–10 (buffered solutions) and analyze degradation via:
- Kinetic Modeling: Calculate half-life (t₁/₂) using first-order decay models to predict shelf-life .
Basic: What are the industrial and environmental implications of 2-(phenylamino)benzoyl chloride synthesis byproducts?
Methodological Answer:
- Byproduct Identification: Common byproducts include HCl gas (neutralize with NaOH scrubbers) and polymeric residues (remove via column chromatography) .
- Waste Management: Treat aqueous waste with activated carbon to adsorb organic residues before disposal .
- Environmental Toxicity: Follow OECD guidelines for acute aquatic toxicity testing using Daphnia magna .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
